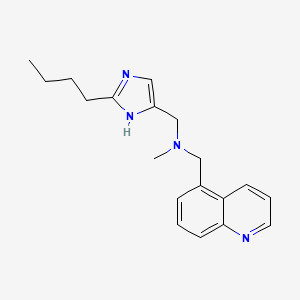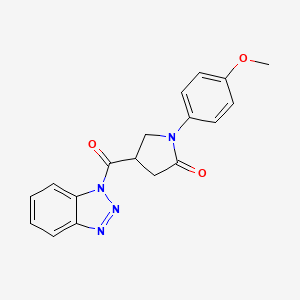![molecular formula C16H20N4O3 B5345107 1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide, also known as 'Ro 31-8220', is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research. In
Mechanism of Action
Ro 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and leads to the inhibition of PKC activity. The binding of Ro 31-8220 to PKC is reversible, and the potency of inhibition varies depending on the isoform of PKC and the concentration of Ro 31-8220.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to exert various biochemical and physiological effects in different cell types and organisms. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and modulate neurotransmitter release. Additionally, Ro 31-8220 has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ro 31-8220 in lab experiments is its specificity for PKC isoforms. This allows researchers to selectively inhibit PKC activity without affecting other kinases or cellular processes. However, Ro 31-8220 has some limitations, such as its potential for off-target effects, toxicity at high concentrations, and limited solubility in aqueous solutions. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Future Directions
There are several potential future directions for the use of Ro 31-8220 in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Ro 31-8220. Another direction is the investigation of the role of PKCs in various diseases such as cancer, diabetes, and cardiovascular disorders. Furthermore, Ro 31-8220 could be used in combination with other inhibitors or therapeutic agents to enhance their efficacy and reduce side effects. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of Ro 31-8220 for clinical applications.
Conclusion:
In conclusion, Ro 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PKC isoforms and has been used to investigate the functions of PKCs in various biological systems. Ro 31-8220 has shown promising results in cancer treatment and has the potential for future development as a therapeutic agent. However, careful optimization of experimental conditions and further research is necessary to fully understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of Ro 31-8220 involves the reaction between 5-(1H-imidazol-1-ylmethyl)furan-2-carboxylic acid and N,N-dimethylprolinamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified using column chromatography or recrystallization methods.
Scientific Research Applications
Ro 31-8220 has been widely used in scientific research as a potent inhibitor of protein kinase C (PKC) isoforms. PKCs are a family of serine/threonine kinases that play crucial roles in various cellular processes such as signal transduction, cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ. This makes it a valuable tool for studying the functions of PKCs in various biological systems.
properties
IUPAC Name |
1-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-18(2)15(21)13-4-3-8-20(13)16(22)14-6-5-12(23-14)10-19-9-7-17-11-19/h5-7,9,11,13H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLHGUDSNUPALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=CC=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)

![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5345135.png)
![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)